molecular formula C16H17ClO5 B12519493 4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate CAS No. 660818-52-0

4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate

Cat. No.: B12519493
CAS No.: 660818-52-0
M. Wt: 324.75 g/mol
InChI Key: AOQYFTAZHGQSHW-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate is a chemical compound that features a phenylene ring substituted with a chloro group and a 3-oxocyclohexyl group, along with two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate typically involves the following steps:

    Formation of the 3-oxocyclohexyl group: This can be achieved through the oxidation of cyclohexanol to cyclohexanone, followed by further oxidation to form the 3-oxocyclohexyl group.

    Substitution on the phenylene ring: The phenylene ring is substituted with a chloro group and a 3-oxocyclohexyl group through electrophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the phenylene ring to introduce the acetate groups. This can be done using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,3-phenylene diacetate: Lacks the 3-oxocyclohexyl group.

    6-(3-oxocyclohexyl)-1,3-phenylene diacetate: Lacks the chloro group.

    4-Chloro-6-(3-hydroxycyclohexyl)-1,3-phenylene diacetate: Contains a hydroxyl group instead of an oxo group.

Uniqueness

4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate is unique due to the presence of both the chloro and 3-oxocyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

660818-52-0

Molecular Formula

C16H17ClO5

Molecular Weight

324.75 g/mol

IUPAC Name

[5-acetyloxy-4-chloro-2-(3-oxocyclohexyl)phenyl] acetate

InChI

InChI=1S/C16H17ClO5/c1-9(18)21-15-8-16(22-10(2)19)14(17)7-13(15)11-4-3-5-12(20)6-11/h7-8,11H,3-6H2,1-2H3

InChI Key

AOQYFTAZHGQSHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1C2CCCC(=O)C2)Cl)OC(=O)C

Origin of Product

United States

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